2''-O-Coumaroyljuglanin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2’'-O-Coumaroyljuglanin: is a natural flavonoid glycoside compound isolated from the herbs of Abies delavayi .

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of 2’'-O-Coumaroyljuglanin typically involves the extraction from natural sources such as the flowers of Prunus spinosa . The compound can be isolated using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Industrial Production Methods:

化学反応の分析

Types of Reactions: : 2’'-O-Coumaroyljuglanin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the stability of the compound .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

科学的研究の応用

Chemical Properties and Structure

2''-O-Coumaroyljuglanin is characterized by its unique structural features, which contribute to its biological activity. It belongs to a class of compounds known for their ability to interact with various biological targets, making them valuable in therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines, demonstrating mechanisms such as:

- Inhibition of Cell Proliferation : The compound has shown effectiveness against several cancer cell lines, including breast (MDA-MB-231) and colorectal (CaCo-2) cancers.

- Mechanism of Action : Its anticancer effects are attributed to the induction of apoptosis and inhibition of angiogenesis pathways. Studies have reported IC50 values indicating potent cytotoxicity against specific cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 17.9 | Apoptosis induction |

| CaCo-2 | 9.7 | Angiogenesis inhibition |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases:

- Mechanism of Action : It modulates potassium channels, enhancing neuronal signaling and potentially restoring axonal conduction in models of spinal cord injury.

- Applications in Research : This property makes it a candidate for developing treatments for conditions like multiple sclerosis and spinal cord injuries.

Study 1: Anticancer Efficacy

A study explored the efficacy of this compound against breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

Study 2: Neuroprotection in Animal Models

In a preclinical model of spinal cord injury, administration of this compound resulted in improved functional recovery and reduced neuronal death compared to control groups. This highlights its potential as a therapeutic agent in neurobiology.

作用機序

The mechanism of action of 2’'-O-Coumaroyljuglanin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways . The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage .

類似化合物との比較

2’'-O-Coumaroyljuglanin is unique among flavonoid glycosides due to its specific structural features and biological activities. Similar compounds include:

Juglanin: (CAS#5041-67-8)

5’'-O-Acetyljuglanin: (CAS#885697-82-5)

Kaempferol 3-O-arabinoside: (CAS#99882-10-7)

Afzelin: (CAS#482-39-3)

Astragalin: (CAS#480-10-4)

These compounds share similar structural motifs but differ in their specific functional groups and biological activities .

生物活性

2''-O-Coumaroyljuglanin, a flavonoid glycoside primarily isolated from the flowers of Prunus spinosa, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound exhibits significant biochemical activity through its interaction with various enzymes and proteins. Notably, it has been shown to inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant properties. The compound influences several metabolic pathways, notably those related to flavonoid metabolism.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈O₁₁ |

| Molecular Weight | 342.34 g/mol |

| Solubility | Soluble in methanol and ethanol |

| Stability | Relatively stable under standard conditions but degrades with light and heat |

Cellular Effects

Research indicates that this compound affects various cell types and processes. It has been observed to modulate cell signaling pathways, influencing gene expression related to apoptosis in cancer cells. For instance, it promotes apoptosis by altering the expression of pro-apoptotic and anti-apoptotic genes.

Case Study: Apoptosis Induction in Cancer Cells

A study demonstrated that treatment with this compound led to a significant increase in apoptotic markers in breast cancer cell lines. The compound downregulated Bcl-2 (an anti-apoptotic protein) while upregulating Bax (a pro-apoptotic protein), suggesting its potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects involves several key interactions:

- Enzyme Inhibition : It inhibits specific kinases, leading to the downregulation of signaling pathways associated with cell proliferation.

- Oxidative Stress Modulation : The compound acts as a free radical scavenger, thus reducing oxidative damage within cells.

- Gene Expression Regulation : It modulates the expression of genes involved in inflammation and apoptosis.

Dosage Effects in Animal Models

The biological effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects such as reduced oxidative stress and inflammation.

- High Doses : Potential cytotoxic effects observed in certain cancer models.

Transport and Distribution

The transport of this compound within biological systems is facilitated by specific transporters that mediate both active and passive transport mechanisms across cell membranes. Its distribution within cells is crucial for its functional efficacy, as it localizes in the cytoplasm, nucleus, and mitochondria.

Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| Juglanin | 5041-67-8 | Antioxidant properties; induces apoptosis |

| 5'-O-Acetyljuglanin | 885697-82-5 | Anti-inflammatory effects |

| Kaempferol 3-O-arabinoside | 99882-10-7 | Antioxidant; cardioprotective effects |

| Afzelin | 482-39-3 | Antioxidant; neuroprotective effects |

| Astragalin | 480-10-4 | Antioxidant; anti-inflammatory activity |

特性

IUPAC Name |

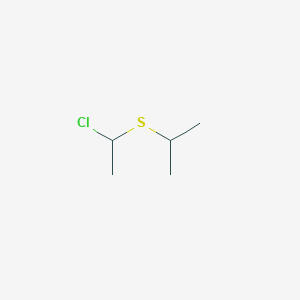

[(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24O12/c30-13-21-24(36)28(40-22(35)10-3-14-1-6-16(31)7-2-14)29(39-21)41-27-25(37)23-19(34)11-18(33)12-20(23)38-26(27)15-4-8-17(32)9-5-15/h1-12,21,24,28-34,36H,13H2/b10-3+/t21-,24-,28+,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIKFIFUIPULCE-QRJDQECMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC2C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。